molecular formula C19H18N4O3 B4519196 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B4519196
M. Wt: 350.4 g/mol
InChI Key: SXCBJEVMJPEZKN-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The acetamide side chain is linked to a 3-methylpyridin-2-yl moiety, which introduces a heteroaromatic component. This structural framework is common in medicinal chemistry for targeting enzymes or receptors due to the pyridazinone ring's ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-11-20-19(13)21-17(24)12-23-18(25)10-9-16(22-23)14-5-7-15(26-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCBJEVMJPEZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde, 3-methylpyridine, and other reagents that facilitate the formation of the pyridazine ring. The reaction conditions usually involve:

    Condensation Reactions: Initial steps may involve the condensation of 4-methoxybenzaldehyde with hydrazine derivatives to form intermediate hydrazones.

    Cyclization: The hydrazones undergo cyclization under acidic or basic conditions to form the pyridazine ring.

    Acylation: The final step involves the acylation of the pyridazine derivative with 3-methylpyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Pyridazinone-Acetamide Analogues

Compound Name Pyridazinone Substituents Acetamide Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound 3-(4-Methoxyphenyl) N-(3-Methylpyridin-2-yl) ~365.4 (estimated) Predicted enhanced solubility due to methoxy and pyridine groups; potential kinase inhibition
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) 3-Methyl, 5-[4-(Methylthio)benzyl] N-(4-Bromophenyl) 471.42 Low yield (10%); methylthio group may enhance lipophilicity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 3-[4-(4-Fluorophenyl)piperazin-1-yl] N-(Antipyrine derivative) ~534.5 Moderate yield (63%); fluorophenyl-piperazinyl group suggests CNS activity
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(4-Methoxyphenyl) N-[2-(4-Methoxyphenyl)ethyl] 393.44 Dual methoxyphenyl groups likely increase metabolic stability
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide Thiazolidinone-thioxo core N-(4-Methoxyphenyl) ~593.0 Demonstrated cytotoxicity against HeLa cells (comparable to cisplatin)

Pharmacological and Physicochemical Comparisons

  • Lipophilicity and Solubility : The target compound’s 3-methylpyridin-2-yl group balances lipophilicity and aqueous solubility better than bromophenyl (8a, ) or antipyrine (6c, ) derivatives. The methoxy group in the target and ’s compound enhances solubility relative to methylthio or halogenated analogs.
  • The target compound’s pyridine moiety may favor kinase inhibition, similar to antipyrine-pyridazinone hybrids in .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to (79% yield for azepan-1-ylsulfonyl analog ), though substituent complexity may affect efficiency.

Structure-Activity Relationship (SAR) Insights

  • Pyridazinone Core: The 6-oxo group is critical for hydrogen bonding with biological targets, as seen in PRMT5 inhibitors ( ).
  • 3-Substituents : 4-Methoxyphenyl (target) vs. 4-(methylthio)benzyl (8a ): Methoxy improves solubility, while methylthio increases membrane permeability.
  • Acetamide Side Chain : 3-Methylpyridin-2-yl (target) vs. antipyrine (6c ): Pyridine’s basic nitrogen may enhance target binding compared to neutral antipyrine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

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